molecular formula C11H19NO4 B585795 (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS No. 150652-96-3

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No. B585795
Key on ui cas rn: 150652-96-3
M. Wt: 229.276
InChI Key: APXWRHACXBILLH-MRVPVSSYSA-N
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Patent
US05665598

Procedure details

To an ice cooled suspension of the product of Example 2 (0.525 mg, 2.12 mmol) and zinc dust (278 mg, 4.25 mmol) in DMF (4 mL) under nitrogen was added slowly via syringe neat allyl bromide (514 mg, 4.25 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20° and 25° C., then stirred at that temperature for an additional 1 hour. Extractive workup and silica gel chromatography as described in Example 3 afforded 486 mg (100%) of product as a colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0.525 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
278 mg
Type
catalyst
Reaction Step Two
Quantity
514 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6]([O:8][CH3:9])=[O:7])(=O)C.[CH2:18](Br)[CH:19]=[CH2:20].[Br-]>CN(C=O)C.[Zn]>[CH3:9][O:8][C:6](=[O:7])[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[CH2:20][CH:19]=[CH2:18]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
0.525 mg
Type
reactant
Smiles
C(C)(=O)OC(C(=O)OC)NC(=O)OC(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
278 mg
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
514 mg
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature between 20° and 25° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(CC=C)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 486 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05665598

Procedure details

To an ice cooled suspension of the product of Example 2 (0.525 mg, 2.12 mmol) and zinc dust (278 mg, 4.25 mmol) in DMF (4 mL) under nitrogen was added slowly via syringe neat allyl bromide (514 mg, 4.25 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20° and 25° C., then stirred at that temperature for an additional 1 hour. Extractive workup and silica gel chromatography as described in Example 3 afforded 486 mg (100%) of product as a colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0.525 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
278 mg
Type
catalyst
Reaction Step Two
Quantity
514 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6]([O:8][CH3:9])=[O:7])(=O)C.[CH2:18](Br)[CH:19]=[CH2:20].[Br-]>CN(C=O)C.[Zn]>[CH3:9][O:8][C:6](=[O:7])[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[CH2:20][CH:19]=[CH2:18]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
0.525 mg
Type
reactant
Smiles
C(C)(=O)OC(C(=O)OC)NC(=O)OC(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
278 mg
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
514 mg
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature between 20° and 25° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(CC=C)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 486 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05665598

Procedure details

To an ice cooled suspension of the product of Example 2 (0.525 mg, 2.12 mmol) and zinc dust (278 mg, 4.25 mmol) in DMF (4 mL) under nitrogen was added slowly via syringe neat allyl bromide (514 mg, 4.25 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20° and 25° C., then stirred at that temperature for an additional 1 hour. Extractive workup and silica gel chromatography as described in Example 3 afforded 486 mg (100%) of product as a colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0.525 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
278 mg
Type
catalyst
Reaction Step Two
Quantity
514 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6]([O:8][CH3:9])=[O:7])(=O)C.[CH2:18](Br)[CH:19]=[CH2:20].[Br-]>CN(C=O)C.[Zn]>[CH3:9][O:8][C:6](=[O:7])[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[CH2:20][CH:19]=[CH2:18]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
0.525 mg
Type
reactant
Smiles
C(C)(=O)OC(C(=O)OC)NC(=O)OC(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
278 mg
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
514 mg
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature between 20° and 25° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(CC=C)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 486 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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